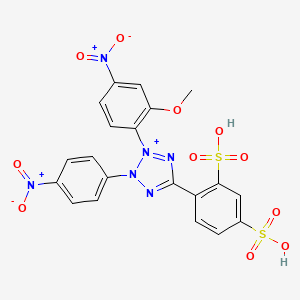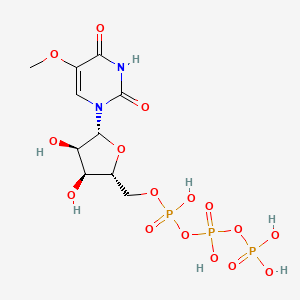
((2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxyuridine 5’-triphosphate: is a modified nucleotide triphosphate used in various biochemical and molecular biology applications. It is a derivative of uridine triphosphate, where the uridine base is modified with a methoxy group at the 5-position. This modification can enhance the stability and reduce the immunogenicity of messenger RNA (mRNA) when incorporated during in vitro transcription .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyuridine 5’-triphosphate typically involves the chemical modification of uridine triphosphateThe final step involves the deprotection of the hydroxyl groups and the phosphorylation of the 5’-hydroxyl group to form the triphosphate .
Industrial Production Methods: Industrial production of 5-Methoxyuridine 5’-triphosphate involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure the absence of contaminants such as RNase, DNase, phosphatase, or protease activities .
化学反应分析
Types of Reactions: 5-Methoxyuridine 5’-triphosphate can undergo various chemical reactions, including:
Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The uridine base can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted uridine derivatives, while oxidation and reduction can modify the uridine base .
科学研究应用
5-Methoxyuridine 5’-triphosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of modified nucleotides and nucleic acids.
Biology: Incorporated into mRNA to study RNA modifications and their effects on gene expression.
Medicine: Used in the development of mRNA-based therapeutics and vaccines to enhance stability and reduce immunogenicity.
Industry: Employed in the production of synthetic mRNA for research and therapeutic purposes .
作用机制
The primary mechanism by which 5-Methoxyuridine 5’-triphosphate exerts its effects is through its incorporation into mRNA during in vitro transcription. The methoxy modification at the 5-position of the uridine base enhances the stability of the mRNA and reduces its immunogenicity. This is achieved by reducing the recognition of the mRNA by the innate immune system, thereby increasing its translational efficiency and stability .
相似化合物的比较
- N1-Methylpseudouridine 5’-triphosphate
- 5-Methylcytidine 5’-triphosphate
- Pseudouridine 5’-triphosphate
Comparison: 5-Methoxyuridine 5’-triphosphate is unique in its ability to reduce immunogenicity while maintaining high stability and translational efficiency. Compared to N1-Methylpseudouridine and Pseudouridine modifications, 5-Methoxyuridine provides a balance between reducing immune responses and enhancing mRNA stability .
属性
CAS 编号 |
847649-65-4 |
|---|---|
分子式 |
C10H17N2O16P3 |
分子量 |
514.17 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O16P3/c1-24-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(26-9)3-25-30(20,21)28-31(22,23)27-29(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 |
InChI 键 |
ULUMTYRKOVZPNM-JXOAFFINSA-N |
手性 SMILES |
COC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
规范 SMILES |
COC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-dimethyl-4,14-bis(4-methylphenyl)-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene](/img/structure/B14801699.png)
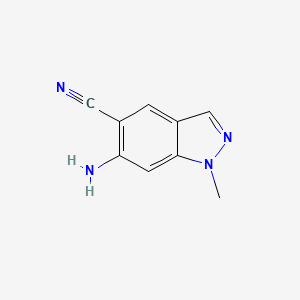
![tert-Butyl 4-methoxy-1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate](/img/structure/B14801705.png)
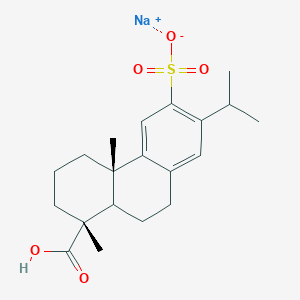
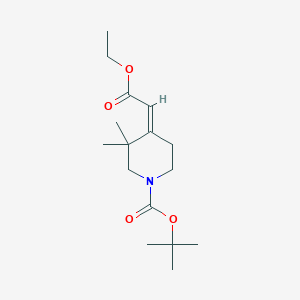
![5-bromo-N'-[(2,5-dimethylphenoxy)acetyl]furan-2-carbohydrazide](/img/structure/B14801721.png)
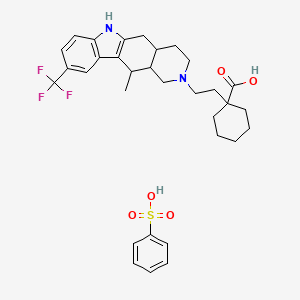
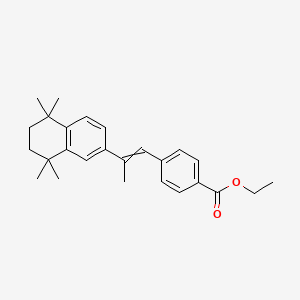
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(1,3-Thiazol-2-Yl)urea](/img/structure/B14801734.png)
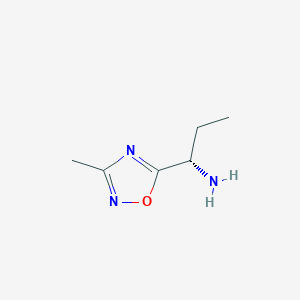
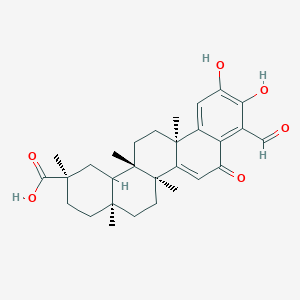
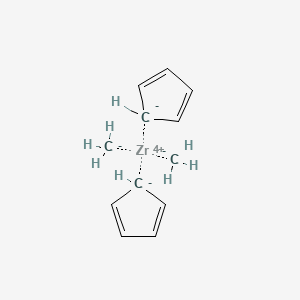
![[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl butanoate](/img/structure/B14801771.png)
